依美斯汀富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

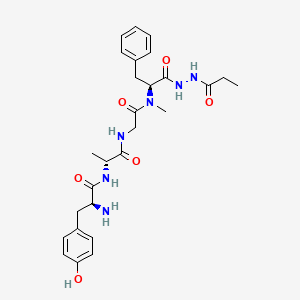

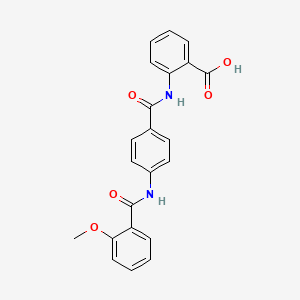

依美斯汀富马酸盐是一种第二代抗组胺药,主要用于眼药水,以缓解过敏性结膜炎的症状。 它作为选择性 H1 受体拮抗剂起作用,阻断组胺的作用,组胺是体内引起过敏症状的物质 。 该化合物以富马酸盐形式使用,这增强了其溶解度和稳定性 .

科学研究应用

依美斯汀富马酸盐具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究 H1 受体拮抗剂的行为。

生物学: 研究集中在其对组胺受体的影响及其在过敏反应中的作用。

医学: 依美斯汀富马酸盐已广泛研究其在治疗过敏性结膜炎和鼻炎中的有效性和安全性.

工业: 它用于眼用溶液和缓释片剂的配制.

作用机制

依美斯汀富马酸盐通过选择性阻断 H1 组胺受体发挥作用。 这种抑制阻止组胺与其受体结合,从而减少过敏症状,如发红、瘙痒和肿胀 。 该化合物对肾上腺素能、多巴胺能和血清素受体的影响微不足道 .

生化分析

Biochemical Properties

Emedastine difumarate is significantly selective to H1 histamine receptors . It works by blocking the action of histamine, a biochemical substance that causes allergic symptoms . This interaction with histamine receptors demonstrates its role in biochemical reactions .

Cellular Effects

Emedastine difumarate has been shown to inhibit histamine-stimulated vascular permeability in the conjunctiva in a concentration-dependent manner . This suggests that it can influence cell function by modulating cell signaling pathways related to histamine response .

Molecular Mechanism

Emedastine difumarate exerts its effects at the molecular level primarily through its antagonistic action on H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating allergic symptoms .

Temporal Effects in Laboratory Settings

Emedastine difumarate has been studied in clinical trials up to six weeks . Over this period, it was found to be effective in relieving the signs and symptoms of allergic conjunctivitis

Dosage Effects in Animal Models

While specific dosage effects of emedastine difumarate in animal models are not explicitly documented, it has been noted that the drug demonstrated low acute toxicity in a number of species . More detailed studies would be needed to fully understand the dosage effects in animal models.

Metabolic Pathways

Emedastine difumarate is mainly metabolized by the liver . There are two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms .

Transport and Distribution

It is known that the drug is applied topically and its effects are localized to the area of application .

Subcellular Localization

The subcellular localization of emedastine difumarate is not explicitly documented in the literature. Given its function as a H1 receptor antagonist, it can be inferred that it interacts with these receptors located on the cell surface

准备方法

合成路线和反应条件

依美斯汀富马酸盐的合成涉及几个关键步骤。一种改进的合成方法包括制备两个关键中间体:2-氯-1-(2-乙氧乙基)苯并咪唑和依美斯汀。 该过程通过添加相转移催化剂得到优化,这提高了反应的产率和效率 。一般步骤如下:

2-氯-1-(2-乙氧乙基)苯并咪唑的制备: 这种中间体是通过涉及苯并咪唑和2-氯乙基乙醚的反应合成的。

依美斯汀的形成: 然后将该中间体与 4-甲基-1,4-二氮杂环庚烷反应,形成依美斯汀。

转化为富马酸盐: 最后,依美斯汀通过与富马酸反应转化为其富马酸盐。

工业生产方法

在工业环境中,依美斯汀富马酸盐使用类似的合成路线,但规模更大。该过程涉及对反应条件(如温度和 pH 值)的精确控制,以确保高产率和纯度。 最终产品通常配制成缓释片剂或眼用溶液 .

化学反应分析

反应类型

依美斯汀富马酸盐会经历几种类型的化学反应,包括:

氧化: 依美斯汀可以被氧化形成羟基衍生物。

还原: 还原反应可以将依美斯汀还原回其母体胺。

取代: 苯并咪唑环上可以发生各种取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤化试剂如氯或溴通常用于。

形成的主要产品

5-羟基依美斯汀: 和 6-羟基依美斯汀 是氧化过程中形成的主要代谢物.

N-氧化物: 和 5'-氧代类似物 是次要代谢物.

相似化合物的比较

类似化合物

西替利嗪: 另一种用于过敏症的第二代抗组胺药。

左西替利嗪: 西替利嗪的对映异构体,具有类似的应用。

酮替芬: 用于治疗过敏性结膜炎的眼药水。

独特之处

依美斯汀富马酸盐因其对 H1 受体的高选择性和对其他受体系统的最小副作用而独一无二。 与其他一些抗组胺药不同,它不会引起明显的嗜睡,因此适合白天使用 .

属性

CAS 编号 |

87233-62-3 |

|---|---|

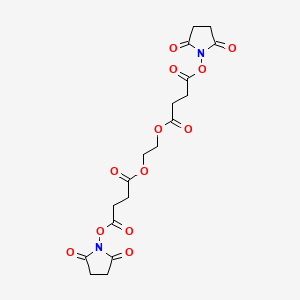

分子式 |

C21H30N4O5 |

分子量 |

418.5 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |

InChI |

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

FGFODSDYSQTNOS-WLHGVMLRSA-N |

SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

87233-62-3 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

87233-61-2 (Parent) 110-17-8 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate Emadine emedastine emedastine difumarate KB 2413 KB-2413 KG 2413 KG-2413 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)